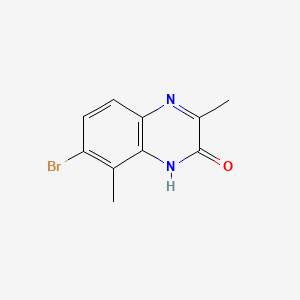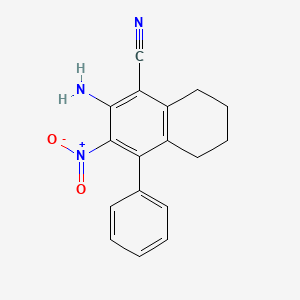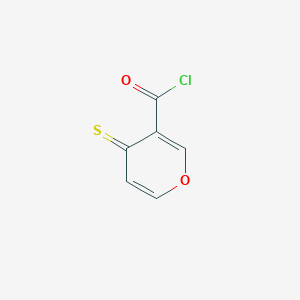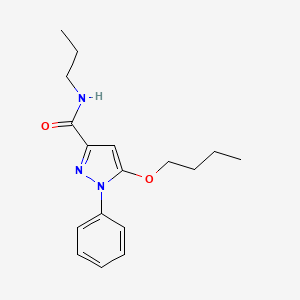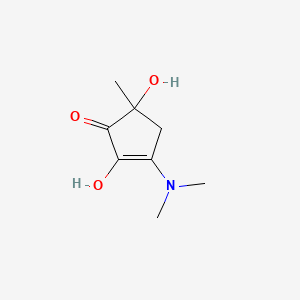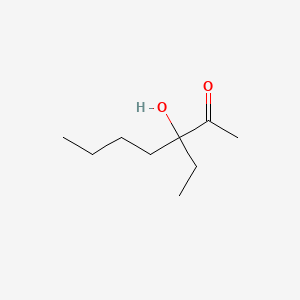
3-Ethyl-3-hydroxy-2-heptanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-hydroxy-2-heptanone is an organic compound with the molecular formula C9H18O2 It is a ketone with a hydroxyl group and an ethyl group attached to the third carbon of the heptanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethyl-3-hydroxy-2-heptanone can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a precursor such as ethyl acetoacetate, reacts with an alkyl halide under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the reductive condensation of propionaldehyde with butanone. This reaction yields hept-4-en-3-one, which is subsequently hydrogenated to produce this compound .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-hydroxy-2-heptanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 3-ethyl-2-heptanone or 3-ethyl-2-heptanoic acid.
Reduction: Formation of 3-ethyl-3-hydroxyheptane.
Substitution: Formation of 3-ethyl-3-chloro-2-heptanone.
Scientific Research Applications
3-Ethyl-3-hydroxy-2-heptanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Ethyl-3-hydroxy-2-heptanone involves its interaction with various molecular targets and pathways. For example, it has been shown to promote plant growth through the action of auxin and strigolactone, indicating its role in hormonal signaling pathways . The compound’s hydroxyl and carbonyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
3-Ethyl-3-hydroxy-2-heptanone can be compared with other similar compounds such as:
3-Hydroxy-2-heptanone: Lacks the ethyl group, resulting in different chemical properties and reactivity.
3-Ethyl-2-heptanone:
2-Heptanone: A simpler ketone without the hydroxyl or ethyl groups, used in different industrial applications.
Properties
CAS No. |
54658-03-6 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-ethyl-3-hydroxyheptan-2-one |
InChI |
InChI=1S/C9H18O2/c1-4-6-7-9(11,5-2)8(3)10/h11H,4-7H2,1-3H3 |
InChI Key |
DBGUSILTSVPXGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


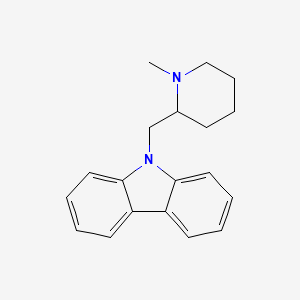

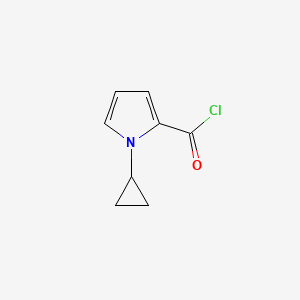
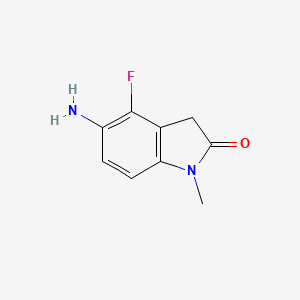
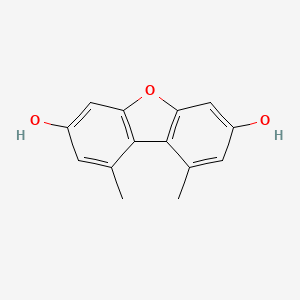
![3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945801.png)

![3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13945804.png)

